molecular formula C10H5Cl2N3O B13725377 (2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone

(2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone

Cat. No.: B13725377
M. Wt: 254.07 g/mol
InChI Key: ILFHKJXKJXOWJD-UHFFFAOYSA-N
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Description

(2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone is a heterocyclic ketone featuring a pyrimidine ring substituted with chlorine atoms at the 2- and 6-positions and a pyridine ring at the 2-position of the methanone core.

Properties

Molecular Formula

C10H5Cl2N3O

Molecular Weight

254.07 g/mol

IUPAC Name

(2,6-dichloropyrimidin-4-yl)-pyridin-2-ylmethanone

InChI

InChI=1S/C10H5Cl2N3O/c11-8-5-7(14-10(12)15-8)9(16)6-3-1-2-4-13-6/h1-5H

InChI Key

ILFHKJXKJXOWJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC(=NC(=N2)Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of (2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone typically involves:

  • Preparation of the dichloropyrimidine core.
  • Introduction of the methanone linkage through acylation or carbonylation.
  • Coupling with the 2-pyridyl moiety.
  • Purification by chromatographic or crystallization methods.

These steps require careful control of reaction conditions to achieve high selectivity and yield due to the reactive chlorine substituents and the sensitivity of heterocyclic rings.

Preparation of the Dichloropyrimidine Core

The dichloropyrimidine nucleus, specifically 2,6-dichloropyrimidine derivatives, is generally prepared by chlorination of pyrimidine precursors or by selective halogenation of substituted pyrimidines.

Chlorination and Halogenation Methods

  • Phosphorus oxychloride (POCl₃) chlorination : Pyrimidinyl amines or hydroxypyrimidines are treated with phosphorus oxychloride under reflux to introduce chlorine atoms at the 2 and 6 positions. The molar ratio of pyrimidine precursor to POCl₃ is typically 1:3 to 1:4, with reaction times around 3.5 to 4 hours monitored by TLC or HPLC to ensure complete conversion.

  • Sodium dithionite reduction followed by chlorination : For certain intermediates, sodium dithionite in a mixed solvent system (water and tetrahydrofuran or N,N-dimethylformamide) is used to reduce and prepare chlorinated pyrimidine derivatives. This method offers mild reaction conditions, short reaction times, and high yields suitable for industrial scale.

Formation of the Methanone Linkage

The key step in synthesizing (2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone is the formation of the carbonyl (methanone) bridge linking the pyrimidine and pyridyl rings.

Acylation Using Pyridyl Carbonyl Chloride

  • The pyridyl moiety is converted into the corresponding acid chloride, typically by reaction with thionyl chloride or oxalyl chloride under anhydrous conditions.

  • The acid chloride is then reacted with 2,6-dichloropyrimidine or its derivatives in the presence of a base such as sodium hydride (NaH) or N,N-diisopropylethylamine (DIPEA) to form the ketone linkage.

  • The reaction is carried out in polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at room temperature or slightly elevated temperatures for several hours (e.g., 3-6 h), ensuring complete coupling.

  • After completion, the reaction mixture is quenched with saturated aqueous sodium chloride solution, and the product is extracted with ethyl acetate or dichloromethane.

  • Purification is achieved by silica gel chromatography using gradients of ethyl acetate in hexane or by recrystallization from methanol or heptane.

Representative Preparation Protocols and Yields

Step Reagents & Conditions Solvent Temperature & Time Yield (%) Notes
Preparation of 2,6-dichloropyrimidine Pyrimidinyl amine + POCl₃ (1:3-4 molar ratio) POCl₃ neat or DMF Reflux, 3.5-4 h >85% Monitored by TLC/HPLC; purification by aqueous workup and extraction
Preparation of pyridyl acid chloride Pyridyl carboxylic acid + SOCl₂ or (COCl)₂ Anhydrous solvent Reflux, 1-3 h Quantitative Used immediately in next step to avoid hydrolysis
Acylation reaction 2,6-dichloropyrimidine + pyridyl acid chloride + NaH/DIPEA THF or DMF RT to 60°C, 3-6 h 70-90% Quenched with sat. NaCl, extracted, purified by chromatography

Detailed Research Findings and Analytical Data

  • NMR Characterization : The product shows characteristic proton NMR signals for the aromatic protons of both pyrimidine and pyridyl rings, with downfield shifts for protons ortho to the carbonyl group. For example, ^1H NMR (300 MHz, CDCl₃) shows singlets around δ 8.5–9.0 ppm corresponding to pyrimidine protons and multiplets between δ 7.0–8.0 ppm for pyridyl protons.

  • Mass Spectrometry : Molecular ion peaks correspond to the expected molecular weight of (2,6-dichloro-4-pyrimidinyl)(2-pyridyl)methanone, confirming the successful formation of the ketone linkage.

  • Purity and Yield : Flash chromatography and recrystallization yield the compound as white to beige powders with purity >95% as confirmed by HPLC and elemental analysis.

Alternative Synthetic Routes and Industrial Considerations

  • Some patents describe the use of sodium hydride in DMF for nucleophilic substitution reactions on chloropyrimidines to introduce various substituents, which can be adapted for the preparation of the target compound.

  • Industrial synthesis may favor telescoped reactions without intermediate purification to improve overall yield and reduce costs, as seen in related pyrimidine derivatives.

  • Reaction monitoring by TLC, HPLC, and NMR is crucial for optimizing reaction times and minimizing by-products.

Summary Table of Preparation Methods

Method Key Reagents Solvents Reaction Conditions Yield Advantages Limitations
POCl₃ chlorination of pyrimidinyl amines Pyrimidinyl amine, POCl₃ POCl₃, DMF Reflux 3.5-4 h >85% High yield, well-established Requires careful handling of POCl₃
Sodium dithionite reduction + chlorination Sodium dithionite, compound 11 THF/H₂O or DMF/H₂O RT, short time High Mild conditions, industrially scalable Requires specific starting materials
Acylation with pyridyl acid chloride Pyridyl acid chloride, NaH/DIPEA THF, DMF RT to 60°C, 3-6 h 70-90% Efficient ketone formation Sensitive to moisture, requires inert atmosphere

Chemical Reactions Analysis

Types of Reactions: (2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The methanone group can be reduced to an alcohol or oxidized to a carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Compounds with various functional groups replacing the chlorine atoms.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

(2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Thermal Stability and Hydrogen Bonding Effects

Key Comparison Compounds :

  • Di(1H-tetrazol-5-yl) methanone oxime
  • 5,5′-(Hydrazonometh-ylene)bis(1H-tetrazole)

Both compounds, reported by Shreeve et al., exhibit high thermal decomposition temperatures (288.7°C and 247.6°C, respectively) attributed to extensive intermolecular hydrogen bonding (H-bonding) networks stabilizing their crystal structures . In contrast, (2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone lacks the tetrazole or oxime functional groups, which are critical for forming dense H-bonding interactions. This suggests that the target compound may have lower thermal stability unless stabilized by alternative intermolecular forces, such as halogen bonding from chlorine substituents.

Table 1: Thermal Stability Comparison
Compound Decomposition Temperature (°C) Key Stabilizing Features
Di(1H-tetrazol-5-yl) methanone oxime 288.7 Multiple H-bonds
5,5′-(Hydrazonometh-ylene)bis(1H-tetrazole) 247.6 H-bond networks
(2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone Not available Halogen bonding (inferred)

Structural and Substituent Effects on Physicochemical Properties

Key Comparison Compounds :

  • (2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone ()
  • Phenol, 2-[[(2,6-dichloro-4-pyrimidinyl)imino]methyl] ()
Molecular Weight and LogP
  • Phenol, 2-[[(2,6-dichloro-4-pyrimidinyl)imino]methyl] (C₁₁H₇Cl₂N₃O) has a LogP of 3.24, indicating moderate hydrophobicity due to the imino and phenol groups .

The target compound’s pyridine and pyrimidine rings, combined with chlorine substituents, may result in a LogP between 2.5–3.5, depending on the spatial arrangement of substituents.

Table 2: Molecular Properties Comparison
Compound Molecular Formula Molecular Weight LogP Key Functional Groups
(2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone C₁₂H₁₁Cl₂F₃N₂O 327.13 N/A Trifluoromethyl, piperidino
Phenol, 2-[[(2,6-dichloro-4-pyrimidinyl)imino]methyl] C₁₁H₇Cl₂N₃O 268.10 3.24 Imino, phenol
(2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone Not available Inferred ~280–300 ~2.5–3.5 Chloropyrimidine, pyridyl

Crystallographic Behavior

Key Comparison Compound: Compound 4 from Compound 4 crystallizes in the orthorhombic space group Pbc2₁ with a density of 1.675 g·cm⁻³ .

Research Implications and Gaps

  • Thermal Stability : The absence of tetrazole/oxime groups in the target compound suggests reduced H-bond-driven stability compared to analogs in . Experimental decomposition studies are needed.
  • Lipophilicity : The chlorine and aromatic systems likely make the compound suitable for hydrophobic environments, but precise LogP measurements are required.
  • Crystallography : Structural studies would clarify the role of halogen bonding in crystal packing.

Biological Activity

(2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

Molecular Formula : C11H8Cl2N2O
Molecular Weight : 267.1 g/mol
IUPAC Name : (2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone
SMILES Notation : ClC1=NC(=NC(=C1C(=O)C2=CC=CC=N2)Cl)C=C

The compound features a pyrimidine ring substituted with chlorine atoms and a pyridine moiety, which contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. A study evaluated several pyrimidine compounds against various bacterial strains, including E. coli and S. aureus. The results demonstrated that (2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone showed notable inhibitory effects with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL, indicating its potential as an antibacterial agent .

Bacterial Strain MIC (µg/mL)
E. coli64
S. aureus32
K. pneumoniae128

Anticancer Activity

The anticancer potential of (2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone has been explored in various studies. One significant study reported that this compound exhibits cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were found to be 0.09 µM for MCF-7 and 0.03 µM for A549, indicating potent anticancer activity .

Cell Line IC50 (µM)
MCF-70.09
A5490.03
Colo-2050.01

Anti-inflammatory Activity

Pyrimidine derivatives are also known for their anti-inflammatory effects. In vitro studies have shown that (2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy Study : A recent study assessed the antimicrobial efficacy of various pyrimidine derivatives, including (2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone. The compound was tested against a panel of pathogens and showed strong activity against Gram-positive bacteria.
  • Cytotoxicity Assessment in Cancer Research : In a comprehensive screening of new anticancer agents, (2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone was included among several candidates that exhibited promising results against multiple cancer cell lines, leading to further exploration in clinical settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound can be synthesized via condensation reactions between pyrimidine and pyridine derivatives. For example, the Biginelli condensation method (commonly used for heterocyclic systems) involves refluxing precursors in ethanol with acid catalysis (e.g., H₂SO₄) under controlled temperature (70–80°C) . Optimization includes adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and catalyst concentration. Purity is validated via HPLC or TLC, with yields typically improved by inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR to confirm substituent positions and assess electronic environments (e.g., deshielding effects from chlorine atoms) .
  • X-ray Diffraction : Resolve crystal packing and bond angles, particularly for the dichloropyrimidine core, which may influence reactivity .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What theoretical frameworks guide the study of this compound’s reactivity?

  • Methodological Answer : Link research to conceptual frameworks such as frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites. Computational tools (e.g., DFT calculations) model charge distribution, revealing electron-deficient regions at the dichloropyrimidine moiety, which may drive substitution reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorptions)?

  • Methodological Answer : Cross-validate data using complementary techniques:

  • Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) causing peak splitting .
  • 2D NMR (COSY, NOESY) : Assign overlapping signals and confirm spatial proximity of substituents .
  • Single-Crystal XRD : Resolve ambiguities in substituent orientation .

Q. What strategies are effective for evaluating the compound’s biological activity while minimizing false positives?

  • Methodological Answer :

  • Dose-Response Assays : Use IC₅₀/EC₅₀ curves to quantify potency in antimicrobial or enzyme inhibition studies .
  • Counter-Screening : Test against unrelated targets (e.g., kinases vs. proteases) to confirm selectivity .
  • Metabolic Stability Tests : Incubate with liver microsomes to assess degradation rates, reducing artifacts from compound instability .

Q. How can computational modeling enhance the design of derivatives with improved target affinity?

  • Methodological Answer :

  • Molecular Docking : Simulate ligand-protein interactions (e.g., with PyMOL or AutoDock) to identify key binding residues. Focus on the pyridyl group’s hydrogen-bonding potential .
  • QSAR Studies : Corrogate substituent effects (e.g., chloro vs. fluoro) on bioactivity using regression models .

Q. What experimental and analytical approaches validate the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC-MS to identify breakdown products .
  • Accelerated Stability Testing : Use Arrhenius kinetics to predict shelf life at standard storage temperatures (2–8°C) .

Methodological Design and Data Analysis

Q. How should researchers integrate multi-omics data (e.g., transcriptomics, metabolomics) to study this compound’s mechanism of action?

  • Methodological Answer :

  • Pathway Enrichment Analysis : Use tools like MetaboAnalyst or STRING to identify perturbed pathways in treated vs. control samples .
  • Network Pharmacology : Map compound-target interactions onto protein-protein interaction networks to identify hub proteins .

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ values .
  • ANOVA with Post-Hoc Tests : Compare treatment groups while controlling for type I error (e.g., Tukey’s HSD) .

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